

No Cross-Resistance Observed Between Griselimycin and Key Anti-Tuberculosis Antibiotics

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Compound of Interest		
Compound Name:	Griselimycin	
Cat. No.:	B1234911	Get Quote

A comprehensive review of cross-resistance studies reveals that **griselimycin**, a potent anti-mycobacterial agent, does not exhibit cross-resistance with several first- and second-line antibiotics used in the treatment of tuberculosis (TB). This finding is attributed to its unique mechanism of action, which targets the DNA polymerase sliding clamp, DnaN.

Researchers have demonstrated that both wild-type and drug-resistant strains of Mycobacterium tuberculosis show similar susceptibility to cyclohexyl**griselimycin** (CGM), a synthetic analog of **griselimycin**. Specifically, M. tuberculosis strains resistant to isoniazid (INH), rifampicin (RIF), moxifloxacin (MFX), and streptomycin (STM) remain sensitive to CGM. This lack of cross-resistance is a significant advantage, suggesting that **griselimycin** and its derivatives could be effective in treating multidrug-resistant tuberculosis (MDR-TB).

Comparative Efficacy Against Drug-Resistant M. tuberculosis**

The minimum inhibitory concentrations (MICs) of cyclohexyl**griselimycin** were determined for a panel of drug-susceptible and drug-resistant M. tuberculosis strains. The results consistently show that the efficacy of CGM is not compromised by pre-existing resistance to other anti-TB drugs.



M. tuberculosis Strain	Resistance Profile	Cyclohexylgriselimycin (CGM) MIC (µg/mL)
H37Rv	Drug-Susceptible	0.03
ATCC 35822	Isoniazid-Resistant	0.03
ATCC 35838	Rifampicin-Resistant	0.03
ATCC 35828	Streptomycin-Resistant	0.03
Clinical Isolate 1	Moxifloxacin-Resistant	0.06
Clinical Isolate 2	Ofloxacin-Resistant	0.03
Clinical Isolate 3	Kanamycin-Resistant	0.03
Clinical Isolate 4	Ethambutol-Resistant	0.03
Clinical Isolate 5	Pyrazinamide-Resistant	0.03

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cyclohexyl**griselimycin** against various M. tuberculosis strains was determined using the microplate Alamar blue assay (MABA).

- Strain Preparation:M. tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. Cultures were grown to an optical density at 600 nm (OD600) of 0.6-0.8.
- Assay Setup: The bacterial suspension was diluted to a final concentration of approximately 1×10^5 colony-forming units (CFU)/mL in 7H9 broth.
- Drug Dilution: Cyclohexylgriselimycin was serially diluted in a 96-well microplate.
- Incubation: The prepared bacterial suspension was added to the wells containing the drug dilutions. The plates were incubated at 37°C for 7 days.



Reading Results: After incubation, Alamar blue solution was added to each well, and the
plates were re-incubated for 24 hours. The MIC was defined as the lowest drug
concentration that prevented a color change from blue to pink.

Cross-Resistance Testing

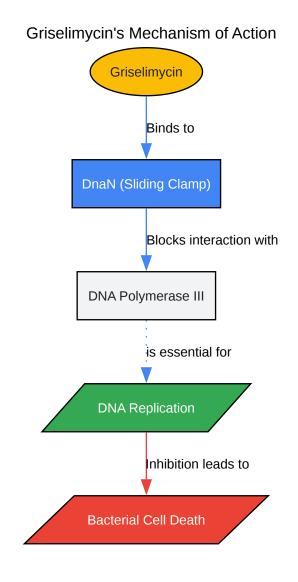
For cross-resistance evaluation, CGM-resistant mutants of M. tuberculosis H37Rv were selected in vivo. The susceptibility of these mutants to other antibiotics was then assessed.

- In Vivo Selection of Resistant Mutants: Mice were infected with M. tuberculosis H37Rv and treated with a suboptimal dose of CGM to select for resistant isolates.
- Isolation and Culture: Lung homogenates from the treated mice were plated on Middlebrook
 7H11 agar containing CGM to isolate resistant colonies.
- Susceptibility Testing: The MICs of isoniazid, rifampin, moxifloxacin, and streptomycin for the CGM-resistant isolates were determined using the agar proportion method on 7H11 agar.
 The breakpoint concentrations used were: isoniazid (0.2 µg/mL), rifampin (1.0 µg/mL), moxifloxacin (0.5 µg/mL), and streptomycin (1.0 µg/mL).

Mechanism of Action and Resistance

The unique mechanism of action of **griselimycin** is central to its lack of cross-resistance with other antibiotics.



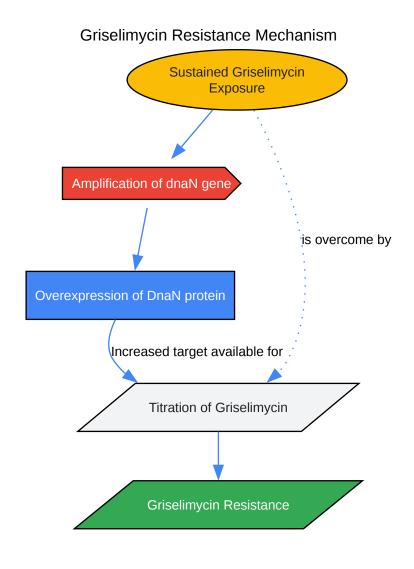


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Caption: Griselimycin inhibits DNA replication by binding to the DnaN sliding clamp.

Resistance to **griselimycin**, when it does occur, is not due to target modification but rather to the amplification of the gene encoding its target, DnaN. This mechanism does not confer resistance to antibiotics with different targets.





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Caption: Resistance to **griselimycin** is mediated by the amplification of its target gene, dnaN.

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